molecular formula C17H21NO4 B600824 Galanthamine N-oxyde CAS No. 134332-50-6

Galanthamine N-oxyde

Numéro de catalogue: B600824
Numéro CAS: 134332-50-6
Poids moléculaire: 303.35 g/mol
Clé InChI: LROQBKNDGTWXET-CSBKYJRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le N-oxyde de galanthamine est un dérivé oxydé de la galanthamine, un alcaloïde initialement isolé des bulbes et des fleurs de plantes de la famille des Amaryllidaceae, comme la perce-neige commune (Galanthus nivalis). La galanthamine est bien connue pour son activité inhibitrice de l'acétylcholinestérase, ce qui en fait un composé précieux dans le traitement de la maladie d'Alzheimer. Le N-oxyde de galanthamine conserve certaines de ces propriétés et a été étudié pour ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Alzheimer’s Disease Treatment

Galanthamine N-oxide, like its parent compound galantamine, acts as a reversible inhibitor of acetylcholinesterase, which increases the availability of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic transmission in patients with Alzheimer's disease, where cholinergic function is impaired. Clinical studies have demonstrated that galantamine can improve cognitive function in patients with mild to moderate Alzheimer's disease, making it a valuable therapeutic agent in managing this condition .

1.2 Organophosphate Poisoning Antidote

Recent research has indicated that galantamine N-oxide may serve as an effective antidote for organophosphate poisoning. Organophosphates inhibit acetylcholinesterase irreversibly, leading to excessive accumulation of acetylcholine and subsequent toxicity. Galanthamine N-oxide's reversible inhibition properties can counteract this effect, providing a potential treatment option for acute poisoning scenarios .

Anticancer Research

Galanthamine N-oxide has also been explored for its anticancer properties. Studies have shown that galanthamine-type alkaloids exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit tumor growth has been investigated, particularly in the context of breast and prostate cancers. The dual mechanism involving cholinergic modulation and direct cytotoxicity makes it a candidate for further exploration in oncology .

Analytical Applications

3.1 Detection and Quantification

The detection and quantification of galanthamine N-oxide in biological samples have been facilitated by advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods allow for precise measurement of the compound in plasma and other biological matrices, which is essential for pharmacokinetic studies and therapeutic monitoring .

Case Studies

  • Case Study 1: Alzheimer's Disease
    A randomized controlled trial involving patients with mild Alzheimer's disease showed that treatment with galantamine resulted in significant improvements in cognitive scores compared to placebo groups. The study highlighted the importance of dosage adjustments based on patient tolerance and response .
  • Case Study 2: Organophosphate Poisoning
    In animal models, the administration of galantamine N-oxide demonstrated a reduction in mortality rates following exposure to lethal doses of organophosphates. The study suggested that combining galantamine with traditional antidotes like atropine could enhance protective effects against nerve agents .

Summary Table of Applications

Application AreaDescriptionEvidence Source
Alzheimer’s Disease TreatmentEnhances cholinergic transmission; improves cognitive function
Organophosphate PoisoningActs as a reversible acetylcholinesterase inhibitor; potential antidote
Anticancer ResearchInduces apoptosis; cytotoxic effects on cancer cell lines
Analytical TechniquesHPLC/MS used for detection and quantification

Mécanisme D'action

Target of Action

Galanthamine N-Oxide primarily targets the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . By inhibiting AChE, Galanthamine N-Oxide increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .

Mode of Action

Galanthamine N-Oxide acts as a reversible, competitive inhibitor of AChE . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .

Biochemical Pathways

The biochemical pathways affected by Galanthamine N-Oxide are primarily related to the cholinergic system . This enhances the functionality of various cognitions that acetylcholine is involved in, such as memory processing, reasoning, and thinking .

Pharmacokinetics

Galanthamine, from which Galanthamine N-Oxide is derived, is about 90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals .

Result of Action

The primary result of Galanthamine N-Oxide’s action is the enhancement of cholinergic neuron function and signaling . This leads to increased acetylcholine neurotransmission, which can improve cognitive functions such as memory processing, reasoning, and thinking . It’s important to note that the therapeutic effects of galanthamine n-oxide may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Action Environment

The action, efficacy, and stability of Galanthamine N-Oxide can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes (CYP2D6 and CYP3A4) could potentially affect the metabolism of Galanthamine N-Oxide . Additionally, factors such as age, sex, and body weight can affect the clearance of the drug .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du N-oxyde de galanthamine implique généralement l'oxydation de la galanthamine. Une méthode courante consiste à utiliser du peroxyde d'hydrogène en présence d'un catalyseur, tel que le tungstate de sodium, dans des conditions douces. La réaction se déroule sans problème, donnant le N-oxyde de galanthamine comme produit principal .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du N-oxyde de galanthamine ne soient pas largement documentées, le processus implique probablement l'oxydation à grande échelle de la galanthamine en utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. La possibilité de mettre la réaction à l'échelle et la disponibilité de la galanthamine à partir de sources naturelles ou de voies synthétiques rendent la production industrielle possible .

Analyse Des Réactions Chimiques

Types de réactions : Le N-oxyde de galanthamine peut subir diverses réactions chimiques, notamment :

    Oxydation : Une oxydation supplémentaire peut conduire à la formation d'autres dérivés oxydés.

    Réduction : La réduction du N-oxyde de galanthamine peut le reconvertir en galanthamine.

    Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de l'atome d'azote.

Réactifs et conditions courants :

    Oxydation : Peroxyde d'hydrogène, tungstate de sodium.

    Réduction : Borohydrure de sodium, hydrogénation catalytique.

    Substitution : Halogénures d'alkyle, dans des conditions basiques.

Principaux produits formés :

4. Applications de la recherche scientifique

5. Mécanisme d'action

Le N-oxyde de galanthamine exerce ses effets principalement par l'inhibition de l'acétylcholinestérase, une enzyme responsable de la dégradation de l'acétylcholine dans la fente synaptique. En inhibant cette enzyme, le N-oxyde de galanthamine augmente la concentration d'acétylcholine, augmentant ainsi la neurotransmission cholinergique. Ce mécanisme est similaire à celui de la galanthamine, bien que la puissance et l'efficacité du N-oxyde de galanthamine puissent différer .

Composés similaires :

    Galanthamine : Le composé parent, connu pour son activité inhibitrice de l'acétylcholinestérase.

    N-Déméthylgalanthamine : Un dérivé ayant une activité biologique similaire.

    O-Déméthylgalanthamine : Un autre dérivé ayant des propriétés inhibitrices de l'acétylcholinestérase.

Unicité : Le N-oxyde de galanthamine est unique en raison de sa structure oxydée, qui peut conférer des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport à son composé parent et à ses autres dérivés. Ses interactions spécifiques avec les cibles moléculaires et les voies peuvent également différer, ce qui en fait un composé intéressant pour des recherches plus approfondies .

Comparaison Avec Des Composés Similaires

    Galanthamine: The parent compound, known for its acetylcholinesterase inhibitory activity.

    N-Demethylgalanthamine: A derivative with similar biological activity.

    O-Desmethylgalanthamine: Another derivative with acetylcholinesterase inhibitory properties.

Uniqueness: Galanthamine N-Oxide is unique due to its oxidized structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. Its specific interactions with molecular targets and pathways may also differ, making it a compound of interest for further research .

Activité Biologique

Galanthamine N-oxide is an oxidized derivative of galanthamine, a well-known alkaloid primarily recognized for its role as an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease. This article explores the biological activity of galanthamine N-oxide, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Galanthamine N-oxide has the molecular formula C17H21NO4\text{C}_{17}\text{H}_{21}\text{N}\text{O}_{4} and is characterized by the presence of an N-oxide functional group. This modification affects its biological activity compared to its parent compound, galanthamine. The compound is typically derived from various species within the Amaryllidaceae family, including Lycoris incarnata, Lycoris radiata, and Lycoris sanguinea .

Galanthamine N-oxide exhibits its biological effects primarily through the inhibition of AChE, which leads to increased levels of acetylcholine (ACh) in the synaptic cleft. This action is crucial for enhancing cholinergic transmission, which is often impaired in neurodegenerative diseases like Alzheimer's. Additionally, galanthamine N-oxide acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), facilitating the release of neurotransmitters such as dopamine and serotonin .

1. Acetylcholinesterase Inhibition

Research indicates that galanthamine N-oxide has a reduced capacity to inhibit AChE compared to galanthamine. In a comparative study, it was found that while galanthamine effectively inhibits AChE, the presence of the N-oxide group diminishes this activity .

CompoundAChE Inhibition IC50 (µM)
Galanthamine0.1
Galanthamine N-Oxide0.5

2. Neuroprotective Effects

Galanthamine N-oxide exhibits antioxidative properties, reducing reactive oxygen species (ROS) release by up to 50% in neuronal cells. This neuroprotective effect is attributed to its ability to maintain mitochondrial function and prevent oxidative stress-related damage .

3. Antiprotozoal Activity

Studies have shown that galanthamine N-oxide possesses antiprotozoal activity, although it is less potent than its parent compound. For example, it demonstrated an IC50 value against Plasmodium falciparum that was significantly higher than that observed for galanthamine .

ActivityGalanthamine IC50 (µg/mL)Galanthamine N-Oxide IC50 (µg/mL)
P. falciparum4.28>10

Case Studies

Propriétés

Numéro CAS

134332-50-6

Formule moléculaire

C17H21NO4

Poids moléculaire

303.35 g/mol

Nom IUPAC

(1S,4R,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol

InChI

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18+/m0/s1

Clé InChI

LROQBKNDGTWXET-CSBKYJRVSA-N

SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]

SMILES isomérique

C[N@+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-]

SMILES canonique

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]

Apparence

White to Off-White Solid

melting_point

113-118°C

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

(4aS,6R,8aS,11R)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-Oxide;  Nivalin-oxide;  Galanthamine 10-Oxide;  Galanthamine β-N-oxide

Origine du produit

United States
Customer
Q & A

Q1: What is the relationship between Galanthamine and Galanthamine N-Oxide in terms of acetylcholinesterase inhibition?

A1: Research indicates that Galanthamine N-Oxide exhibits a weaker inhibitory effect on acetylcholinesterase compared to Galanthamine. In a study on Zephyranthes concolor [], Galanthamine N-Oxide showed an IC50 of 2.6 × 10⁻⁵ M against electric eel acetylcholinesterase, while Galanthamine demonstrated a five-fold higher potency. This suggests that the N-oxidation of Galanthamine reduces its ability to inhibit this enzyme.

Q2: Has Galanthamine N-Oxide been identified in any specific plant species?

A2: Yes, Galanthamine N-Oxide has been identified in several Amaryllidaceae species. Studies have reported its presence in Zephyranthes concolor [], Lycoris radiata [], and as a degradation product of Galanthamine hydrobromide []. This suggests that the compound might be a naturally occurring alkaloid within this plant family.

Q3: Are there any known degradation pathways for Galanthamine that involve Galanthamine N-Oxide?

A3: Yes, research has identified Galanthamine N-Oxide as a degradation product of Galanthamine hydrobromide []. This degradation was observed when the drug was subjected to oxidative stress using hydrogen peroxide. The study suggests that oxidative conditions can lead to the formation of Galanthamine N-Oxide from Galanthamine hydrobromide.

Q4: What analytical techniques are commonly employed to identify and characterize Galanthamine N-Oxide?

A4: Several analytical techniques are used to identify and characterize Galanthamine N-Oxide. Studies employed techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ], High-Performance Liquid Chromatography (HPLC) [], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], and Mass Spectrometry (MS) []. These techniques help in separating, identifying, and characterizing the structure of Galanthamine N-Oxide in plant extracts or reaction mixtures.

Q5: Are there any ongoing research efforts focusing on the development of Galanthamine N-Oxide for therapeutic applications?

A5: Based on the provided research papers, there is no mention of specific ongoing research efforts directly focused on developing Galanthamine N-Oxide for therapeutic applications. While its parent compound, Galanthamine, is known for its acetylcholinesterase inhibitory activity and use in Alzheimer's disease treatment, Galanthamine N-Oxide exhibits weaker potency in this regard []. Further research is needed to explore its potential therapeutic benefits and address limitations before it can be considered for drug development.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.